molecular formula C13H19NO B15168385 Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- CAS No. 651312-69-5

Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-

Cat. No.: B15168385
CAS No.: 651312-69-5
M. Wt: 205.30 g/mol
InChI Key: WMRBLCTVXONZBT-AAEUAGOBSA-N
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Description

Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-, also known as N,O-Didesmethyltramadol, is a secondary metabolite of the analgesic drug tramadol. Its molecular formula is C₁₄H₂₁NO₂, with a monoisotopic mass of 235.157229 Da . The compound features a cyclohexyl ring substituted with an aminomethyl group at the (1R,2R) stereochemical configuration, linked to a phenolic ring at the 3-position. This stereochemistry is critical for its biological activity, as it influences binding to opioid receptors and monoamine reuptake transporters .

N,O-Didesmethyltramadol is pharmacologically active, contributing to tramadol’s analgesic effects via dual mechanisms: weak μ-opioid receptor agonism and inhibition of serotonin/norepinephrine reuptake . Unlike tramadol, it lacks the O-methyl and N-methyl groups, which alters its metabolic stability and receptor affinity .

Properties

CAS No.

651312-69-5

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(1R,2R)-2-(aminomethyl)cyclohexyl]phenol

InChI

InChI=1S/C13H19NO/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h3,5-6,8,11,13,15H,1-2,4,7,9,14H2/t11-,13-/m0/s1

InChI Key

WMRBLCTVXONZBT-AAEUAGOBSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)C2=CC(=CC=C2)O

Canonical SMILES

C1CCC(C(C1)CN)C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- typically involves the reaction of a phenol derivative with a cyclohexylamine derivative under specific conditions. One common method involves the use of a protecting group strategy to ensure selective functionalization of the phenol and cyclohexylamine moieties. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon or other transition metal catalysts .

Industrial Production Methods

On an industrial scale, the production of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- may involve continuous flow processes to enhance yield and efficiency. These methods often utilize high-pressure reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the aminomethyl group can produce primary amines. Substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the aminomethyl group can form ionic and covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Tramadol

  • Structure: 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • Key Differences: Tramadol contains a methoxy group on the phenolic ring and a dimethylamino group on the cyclohexyl ring. These groups are metabolized to form active derivatives like O-Desmethyltramadol (O-DSMT) and N,O-Didesmethyltramadol .
  • Activity: Tramadol itself is a prodrug, with O-DSMT being 200x more potent at μ-opioid receptors. N,O-Didesmethyltramadol exhibits reduced opioid activity but retains monoaminergic effects .

O-Desmethyltramadol (O-DSMT)

  • Structure: 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol.
  • Comparison: Unlike N,O-Didesmethyltramadol, O-DSMT retains the dimethylamino group, enhancing μ-opioid receptor binding. It is the primary active metabolite responsible for tramadol’s analgesia .

Tapentadol

  • Structure: 3-[(1R,2R)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol.
  • Comparison: Tapentadol shares a phenolic ring and aminomethyl substitution but incorporates a branched alkyl chain. It has stronger μ-opioid affinity and norepinephrine reuptake inhibition than tramadol derivatives, resulting in higher analgesic potency .

Cyclohexylphenol Derivatives with Varied Substituents

CP 47,497

  • Structure: 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol.
  • Comparison: This synthetic cannabinoid features a bulkier alkyl chain on the phenolic ring and a hydroxycyclohexyl group. Unlike N,O-Didesmethyltramadol, it primarily targets CB1/CB2 cannabinoid receptors .

3-[(1R,2R)-2-[(Dimethylamino)methyl]cyclohexyl]phenol

  • Structure: Differs by a dimethylamino group instead of aminomethyl.
  • However, this modification may reduce metabolic clearance compared to the primary amine in N,O-Didesmethyltramadol .

Thiourea and Sulfonamide Derivatives

Bifunctional Thiourea-Ammonium Salts

  • Example: 1-(3,5-Bis(trifluoromethyl)phenyl)-3-[(1R,2R)-2-(phenylamino)cyclohexyl]thiourea.
  • Comparison: These compounds, used in asymmetric catalysis, share the (1R,2R)-cyclohexylamine backbone but lack the phenolic ring. Their biological activity is distinct, focusing on catalytic rather than pharmacological applications .

Sulfonamide Derivatives

  • Example: N-[(1R,2R)-2-({[3,5-Bis(trifluoromethyl)phenyl]carbamoyl}amino)cyclohexyl]-2-methylpropane-2-sulfinamide.
  • Comparison : The sulfonamide group introduces hydrogen-bonding capabilities, altering solubility and target selectivity. Such derivatives are often explored in enzyme inhibition studies .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Stereochemistry Key Pharmacological Targets Potency (Relative to Tramadol)
Tramadol C₁₆H₂₅NO₂ (1R,2R) μ-opioid, SERT, NET 1x (Prodrug)
O-Desmethyltramadol (O-DSMT) C₁₅H₂₃NO₂ (1R,2R) μ-opioid (200x Tramadol), SERT 200x (Opioid)
N,O-Didesmethyltramadol C₁₄H₂₁NO₂ (1R,2R) SERT, NET 0.5x (Monoaminergic)
Tapentadol C₁₄H₂₃NO₂ (1R,2R) μ-opioid, NET 2x
CP 47,497 C₂₁H₃₂O₂ (1R,3S) CB1/CB2 receptors N/A (Cannabinoid agonist)

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